Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
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Overview
Description
Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is an organic compound with a complex structure that includes a cyano group, a furan ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and furan ring are likely to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate can be compared with other cyanoacetate derivatives and furan-containing compounds. Similar compounds include:
Methyl cyanoacetate: A simpler analog used in various organic syntheses.
Ethyl cyanoacetate: Another analog with similar reactivity but different physical properties.
Furan derivatives: Compounds containing the furan ring, which are known for their aromaticity and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
853347-58-7 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-15-7-5-4-6-14(15)16-9-8-13(22-16)10-12(11-18)17(19)20-2/h4-10H,3H2,1-2H3/b12-10+ |
InChI Key |
NTNYFWZACJEMRF-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
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